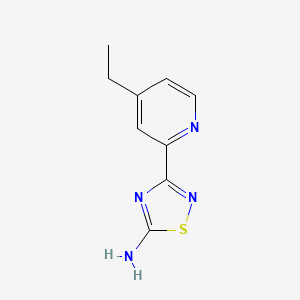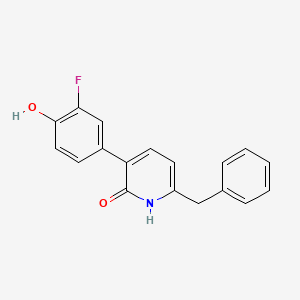![molecular formula C14H11Cl2NO4S B13887053 4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid is an organic compound with the molecular formula C15H13Cl2NO4S This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group, which is further connected to a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product . The intermediate 3,5-dichlorobenzoyl chloride is prepared by treating 3,5-dichlorobenzoic acid with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target proteins, leading to inhibition or modulation of their activity . The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(3,5-Dichlorophenyl)sulfonylamino]benzoic acid methyl ester: This compound is structurally similar but contains a methyl ester group instead of a carboxylic acid group.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the benzoic acid core but have different substituents on the sulfonyl group.
Uniqueness
4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and sulfonylamino groups enhances its potential as a versatile reagent and bioactive molecule.
Propriétés
Formule moléculaire |
C14H11Cl2NO4S |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
4-[[(3,5-dichlorophenyl)sulfonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-5-12(16)7-13(6-11)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19) |
Clé InChI |
YDESJNPNAFGRSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)



![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)

